molecular formula C27H35NO4 B14992993 9-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B14992993
M. Wt: 437.6 g/mol
InChI Key: FOSTUEWWNKDYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthetic routes typically involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and propan-2-yloxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the acridine core can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yloxy groups may play a role in its binding affinity and specificity. The acridine core can interact with various biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar compounds include those with acridine cores and various substituents. For example:

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

9-(3-methoxy-4-propan-2-yloxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C27H35NO4/c1-15(2)32-21-9-8-16(10-22(21)31-7)23-24-17(11-26(3,4)13-19(24)29)28-18-12-27(5,6)14-20(30)25(18)23/h8-10,15,23,28H,11-14H2,1-7H3

InChI Key

FOSTUEWWNKDYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OC

Origin of Product

United States

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